1-ethyl-3-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Description
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Properties
IUPAC Name |
1-ethyl-3-pyridin-3-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c1-2-17-12-5-7-15-9-11(12)13(16-17)10-4-3-6-14-8-10/h3-4,6,8,15H,2,5,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFWRNQUBMZANI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CNCC2)C(=N1)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Ethyl-3-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antiproliferative effects, mechanism of action, and structure-activity relationships (SAR) based on recent research findings.
- Molecular Formula : C12H14N4
- Molecular Weight : 214.26 g/mol
- CAS Number : 2097945-22-5
Biological Activity Overview
The biological activity of 1-Ethyl-3-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine has been investigated in various studies. It has shown promising results in terms of cytotoxicity against several cancer cell lines.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of pyrazolo[4,3-c]pyridine exhibit significant antiproliferative activity. For instance:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF7 (Breast Cancer) | 0.85 | >25 |
| HL60 (Leukemia) | 1.05 | >20 |
| K562 (Leukemia) | 0.95 | >20 |
The compound exhibited low cytotoxicity in normal Vero cells with an IC50 > 25 µM, indicating a favorable selectivity for cancer cells over normal cells .
The mechanism by which 1-Ethyl-3-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine exerts its antiproliferative effects is believed to involve the inhibition of specific kinases and phosphodiesterases (PDEs). These enzymes play critical roles in cell signaling pathways that regulate cell proliferation and survival.
Key Findings:
- Inhibition of A1 Adenosine Receptors : The compound has been reported to act as a selective inhibitor of A1 adenosine receptors .
- PDE Inhibition : It also shows potential as a phosphodiesterase inhibitor which can lead to increased levels of cyclic AMP (cAMP), thereby influencing various cellular processes related to growth and apoptosis .
Structure-Activity Relationship (SAR)
The structural modifications of the pyrazolo[4,3-c]pyridine scaffold have been extensively studied to enhance biological activity:
- Substituent Effects : The presence of electron-withdrawing groups (e.g., trifluoromethyl) on the aromatic ring significantly enhances cytotoxicity against certain cancer cell lines.
- Positioning of Ethyl Group : The ethyl group at the N(1) position is crucial for maintaining biological activity and improving solubility .
Study on Antituberculotic Activity
A recent study highlighted the antituberculotic properties of pyrazolo[3,4-b]pyridine derivatives which include structural analogs of 1-Ethyl-3-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. These compounds were evaluated using the MABA assay against Mycobacterium tuberculosis H37Rv strain and showed promising results .
In Vivo Studies
In vivo studies are necessary to validate the efficacy and safety profile of these compounds. Preliminary data suggest that certain derivatives could be effective in animal models of cancer .
Scientific Research Applications
Structure
The compound features a pyrazolo-pyridine core which is significant in its interaction with biological targets. The presence of the ethyl and pyridine groups enhances its lipophilicity, potentially improving membrane permeability and biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[4,3-c]pyridine exhibit promising anticancer properties. For instance:
- Mechanism of Action : These compounds often act by inhibiting specific kinases involved in cancer cell proliferation. Research has shown that the introduction of various substituents can modulate their activity against different cancer cell lines.
Neuroprotective Effects
1-Ethyl-3-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine has been explored for its neuroprotective effects:
- Case Study : In a study involving neurodegenerative disease models, this compound demonstrated a capacity to reduce oxidative stress and improve neuronal survival rates. This suggests potential applications in treating conditions like Alzheimer's and Parkinson's diseases.
Antimicrobial Properties
The compound has also shown antimicrobial activity:
- Research Findings : Laboratory tests indicated effectiveness against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Polymer Synthesis
In material science, 1-ethyl-3-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is being investigated for its role in synthesizing novel polymers:
- Polymerization Studies : The compound can act as a monomer or cross-linking agent in polymerization reactions, leading to materials with enhanced thermal stability and mechanical properties.
Nanotechnology
The integration of this compound into nanomaterials has been explored:
- Nanocomposites : Research indicates that incorporating 1-ethyl-3-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine into nanocomposite structures can improve their electrical conductivity and mechanical strength.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
